Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
Description
Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate: is an organic compound characterized by a cyclohexane ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester
Properties
IUPAC Name |
tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO2/c1-10(2,3)18-9(17)8-4-6-11(16,7-5-8)12(13,14)15/h8H,4-7,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZPWMVYTJPUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions to form the cyclohexane core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base.
Amination: The amino group can be introduced through a reductive amination process, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it useful in the design of novel compounds with enhanced stability and reactivity.
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate: shares similarities with other trifluoromethyl-substituted cyclohexane derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more electron-withdrawing compared to difluoromethyl or pentafluoroethyl groups. This enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.
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